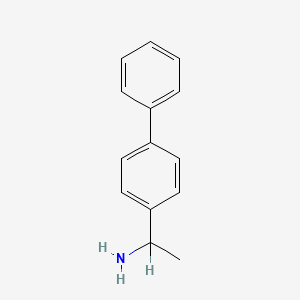

1-(4-Phenylphenyl)ethanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(4-phenylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N/c1-11(15)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h2-11H,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVLZRPPCCDKMPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50378064 | |

| Record name | 1-(4-phenylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86217-82-5 | |

| Record name | 1-(4-phenylphenyl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50378064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-phenylphenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of 1-(4-phenylphenyl)ethanamine

Abstract

This compound, also known as 1-(4-biphenylyl)ethylamine, is a pivotal chiral amine intermediate in the development of pharmacologically active compounds and advanced materials. Its biphenyl scaffold and chiral amino group are key pharmacophores that facilitate specific interactions with biological targets. This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, with a focus on reductive amination, the Leuckart reaction, and methods for achieving enantiopurity through asymmetric synthesis and chiral resolution. The causality behind experimental choices, detailed step-by-step protocols, and a comparative analysis of the methodologies are presented to equip researchers, chemists, and drug development professionals with the requisite knowledge for its efficient synthesis and application.

Introduction and Physicochemical Profile

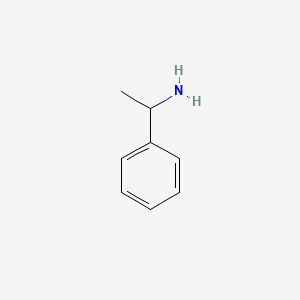

This compound is a primary amine characterized by a biphenyl group attached to an ethylamine backbone at the 4-position. The stereocenter at the alpha-carbon makes it a valuable chiral building block. Its structural analogues are integral to various therapeutic agents, underscoring the importance of robust synthetic access to this compound.[1]

Molecular Structure and Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | 1-(1,1'-biphenyl)-4-yl-ethanamine, 4-(1-Aminoethyl)biphenyl | PubChem[2] |

| CAS Number | 86217-82-5 | PubChem[2] |

| Molecular Formula | C₁₄H₁₅N | PubChem[2] |

| Molecular Weight | 197.27 g/mol | PubChem[2] |

| Appearance | Solid (typical) | Sigma-Aldrich |

| Polar Surface Area | 26 Ų | PubChem[2] |

Core Synthetic Strategies: From Ketone to Amine

The most convergent and widely employed strategy for synthesizing this compound begins with the readily available ketone, 4-phenylacetophenone (also known as 4-acetylbiphenyl).[3][4][5] The primary transformation involves the conversion of the carbonyl group into an amine, a process known as reductive amination.

Direct Reductive Amination

Reductive amination is a cornerstone of amine synthesis due to its efficiency and operational simplicity.[6] The process involves the in-situ formation of an imine from 4-phenylacetophenone and an ammonia source, which is then immediately reduced to the target amine.

Causality of Experimental Choices:

-

Catalyst: Catalysts like Palladium on carbon (Pd/C) or Raney Nickel are frequently used for the hydrogenation of the imine intermediate. Pd/C is often preferred for its efficiency under milder conditions.[7]

-

Ammonia Source: Anhydrous ammonia, often dissolved in an alcoholic solvent like methanol or ethanol, serves as the nitrogen donor. The solvent choice is critical for solubilizing the reactants and facilitating the reaction.

-

Pressure and Temperature: The reaction is typically conducted under a positive pressure of hydrogen gas to facilitate the reduction. Temperatures may range from ambient to moderately elevated (e.g., 50-60°C) to increase the reaction rate without promoting side reactions.[7]

The Leuckart Reaction: A Classic Approach

The Leuckart reaction (and its variant, the Leuckart-Wallach reaction) is a specific form of reductive amination that utilizes ammonium formate or formamide as both the nitrogen source and the reducing agent.[8][9] This method is valued for its simplicity, as it is a one-pot procedure that does not require an external pressurized hydrogen source.

Mechanistic Insight: The reaction proceeds through several key steps:

-

At high temperatures (typically 120-180°C), ammonium formate dissociates into ammonia and formic acid.[8][10]

-

Ammonia reacts with the 4-phenylacetophenone carbonyl to form an iminium ion intermediate.

-

The formate ion then acts as a hydride donor, reducing the iminium ion to the amine.[11] An N-formyl derivative is often formed as an intermediate, which is subsequently hydrolyzed to the free amine during acidic workup.[10][12]

Advantages and Disadvantages: The primary advantage is its operational simplicity. However, the high reaction temperatures can lead to byproducts, and the yields can be variable.[9][13] Modern modifications using catalysts can lower the required temperature, making the process more efficient and selective.[13]

Achieving Enantiopurity: Asymmetric Synthesis and Resolution

For pharmaceutical applications, obtaining a single enantiomer of this compound is crucial. This can be achieved either by synthesizing the desired enantiomer directly (asymmetric synthesis) or by separating the enantiomers from a racemic mixture (chiral resolution).

Asymmetric Synthesis

Directly synthesizing a single enantiomer avoids the 50% theoretical yield loss inherent in classical resolution.[14]

-

Catalytic Asymmetric Reductive Amination: This advanced approach uses a prochiral ketone, an ammonia source, and a reducing agent in the presence of a chiral catalyst. The catalyst, typically a transition metal complex with a chiral ligand, creates a chiral environment that directs the reaction to form one enantiomer preferentially. While highly efficient, the development and cost of suitable catalysts can be a significant barrier.[7][15]

-

Chiral Auxiliaries: An alternative strategy involves reacting 4-phenylacetophenone with a chiral amine (the auxiliary) to form a mixture of diastereomeric imines. These are then reduced, and the auxiliary is cleaved, yielding the enantiomerically enriched target amine. This multi-step process can be effective but adds complexity to the overall synthesis.[16]

Chiral Resolution of the Racemic Amine

Chiral resolution is a robust and widely practiced industrial method for separating enantiomers.[17] The most common technique is the formation of diastereomeric salts.

Methodology: The racemic amine is treated with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[14] These salts possess different physical properties, most importantly, different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of one diastereomer, leaving the other in the mother liquor.[18]

Common Chiral Resolving Agents for Amines:

After separation by filtration, the desired diastereomeric salt is treated with a base to neutralize the chiral acid and liberate the free, enantiomerically pure amine.

Experimental Protocols

The following protocols are provided as illustrative examples. All procedures should be conducted by trained personnel in a suitable chemical laboratory with appropriate safety precautions.

Protocol 1: Synthesis of Racemic this compound via Leuckart Reaction

Materials:

-

4-Phenylacetophenone (1.0 eq)[3]

-

Ammonium formate (5.0-10.0 eq)[8]

-

Hydrochloric acid (HCl), concentrated

-

Sodium hydroxide (NaOH), pellets or solution

-

Diethyl ether or Dichloromethane for extraction

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add 4-phenylacetophenone and ammonium formate.

-

Heat the mixture in an oil bath to 160-180°C with magnetic stirring. The reaction mixture will become molten and evolve gas (CO₂ and H₂O). Maintain this temperature for 6-8 hours.[12]

-

Monitor the reaction by TLC (Thin Layer Chromatography) until the starting ketone is consumed.

-

Cool the reaction mixture to room temperature. A solid mass may form.

-

Add concentrated HCl solution to the flask and heat to reflux for 2-4 hours to hydrolyze the N-formyl intermediate.

-

Cool the mixture to room temperature and transfer to a separatory funnel. Wash with diethyl ether to remove any non-basic impurities.

-

Make the aqueous layer strongly basic (pH > 12) by the slow addition of concentrated NaOH solution. Ensure the flask is cooled in an ice bath during this process.

-

Extract the liberated amine product with diethyl ether or dichloromethane (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude racemic this compound.

-

The product can be further purified by vacuum distillation or crystallization.

Protocol 2: Chiral Resolution of Racemic this compound

Materials:

-

Racemic this compound (1.0 eq)

-

L-(+)-Tartaric acid (0.5-1.0 eq)[19]

-

Methanol or Ethanol (solvent)

-

Sodium hydroxide solution (e.g., 2M)

-

Diethyl ether or other suitable organic solvent

Procedure:

-

Dissolve the racemic this compound in a minimal amount of warm methanol in a flask.

-

In a separate flask, dissolve L-(+)-tartaric acid (typically 0.5 equivalents to resolve one enantiomer) in warm methanol.

-

Slowly add the tartaric acid solution to the amine solution with stirring.

-

Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask or adding a seed crystal may induce crystallization.[17] Allow the mixture to stand, potentially at a reduced temperature (e.g., 4°C), for several hours to maximize crystal formation.

-

Collect the precipitated diastereomeric salt by vacuum filtration and wash the crystals with a small amount of cold methanol.

-

Optional Recrystallization: To improve enantiomeric purity, the collected salt can be recrystallized from fresh hot methanol.[19]

-

To recover the free amine, suspend the diastereomeric salt crystals in water and add a sodium hydroxide solution until the pH is strongly basic.

-

Extract the free amine into an organic solvent like diethyl ether.

-

Dry the organic layer, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

-

The enantiomeric excess (e.e.) should be determined using a suitable analytical technique, such as chiral HPLC.[19][20]

Conclusion

The synthesis of this compound is a well-established process that hinges on the reductive amination of 4-phenylacetophenone. While classic methods like the Leuckart reaction provide a straightforward route to the racemic product, the demands of modern pharmaceutical development necessitate enantiomerically pure compounds. Chiral resolution via diastereomeric salt crystallization remains a highly effective and scalable method for achieving this, offering a practical balance between cost and efficiency. Asymmetric catalysis presents a more atom-economical alternative, though it often requires significant investment in catalyst development. The choice of synthetic strategy will ultimately depend on the specific requirements of the application, including scale, cost constraints, and desired enantiopurity.

References

- 1. (R)-1-(4-Methylphenyl)ethylamine: Comprehensive Applications and Technical Characteristics Study - Oreate AI Blog [oreateai.com]

- 2. 1-(4-Phenylphenyl)ethan-1-amine | C14H15N | CID 2771754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Phenylacetophenone(92-91-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Ethanone, 1-[1,1'-biphenyl]-4-yl- [webbook.nist.gov]

- 6. Reductive Amination in the Synthesis of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 8. Leuckart reaction - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. [PDF] STUDIES ON THE LEUCKART REACTION | Semantic Scholar [semanticscholar.org]

- 11. skoge.folk.ntnu.no [skoge.folk.ntnu.no]

- 12. scispace.com [scispace.com]

- 13. Leuckart-Wallach Reductive Amination @ 50-70°C , Hive Novel Discourse [chemistry.mdma.ch]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. The Asymmetric Synthesis of an Acyclic N-Stereogenic Amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 17. onyxipca.com [onyxipca.com]

- 18. rsc.org [rsc.org]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

1-(4-phenylphenyl)ethanamine spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1-(4-phenylphenyl)ethanamine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed analysis of the expected spectroscopic signature of this compound (also known as 1-(1,1'-biphenyl-4-yl)ethanamine). As a chiral amine with a biphenyl moiety, this compound and its derivatives are of significant interest in medicinal chemistry and materials science.[1][2][3] Precise structural confirmation is paramount, and this document serves as a predictive reference for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The insights herein are synthesized from foundational spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Overview

This compound possesses a unique combination of a chiral ethylamine group and a rigid, aromatic biphenyl backbone. This structure dictates a specific and predictable set of spectroscopic data points that are crucial for its unambiguous identification and purity assessment.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy: A Proton's Perspective

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of each hydrogen atom in a molecule. For this compound, we can predict a distinct set of signals.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| -CH₃ | ~1.4 - 1.6 | Doublet (d) | 3H | ~6.7 | Aliphatic methyl group split by the adjacent methine proton. |

| -NH₂ | ~1.5 - 2.5 | Broad Singlet (br s) | 2H | - | Protons on nitrogen often exhibit broad signals and may exchange with trace water in the solvent. |

| -CH- | ~4.1 - 4.3 | Quartet (q) | 1H | ~6.7 | Methine proton adjacent to the chiral center, split by the three methyl protons. |

| Aromatic | ~7.3 - 7.6 | Multiplet (m) | 9H | - | Overlapping signals from the nine protons of the biphenyl group. The protons on the phenyl ring attached to the ethylamine will be distinct from the terminal phenyl ring protons. |

Expert Insights: The chemical shift of the benzylic proton (-CH-) is a key indicator of the electronic environment of the biphenyl system. The broadness of the amine (-NH₂) signal is typical and can be confirmed by a D₂O exchange experiment, where the peak would disappear.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to obtain a good signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) signal. Phase and baseline correct the resulting spectrum. Integrate the signals and reference the chemical shifts to the TMS peak at 0.00 ppm.

¹³C NMR Spectroscopy: The Carbon Skeleton

Carbon-13 NMR provides information on the different carbon environments within the molecule.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| -CH₃ | ~25 | Typical chemical shift for an aliphatic methyl group attached to a chiral center. |

| -CH- | ~50 - 55 | Benzylic carbon attached to the nitrogen atom. |

| Aromatic C | ~126 - 129 | Unsubstituted aromatic carbons of the biphenyl rings. |

| Aromatic C (quaternary) | ~140 - 145 | Quaternary carbons of the biphenyl system, including the carbon attached to the ethylamine group and the carbons linking the two phenyl rings. |

Expert Insights: The number of distinct aromatic signals can confirm the substitution pattern. Due to the free rotation around the biphenyl single bond at room temperature, some carbons may show broadened signals or appear as equivalent.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer equipped for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, referencing to the CDCl₃ solvent peak at ~77.16 ppm.

Caption: Standard workflow for NMR sample preparation and analysis.

Infrared (IR) Spectroscopy: Functional Group Fingerprints

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H stretch | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H stretch | Aromatic |

| 2850 - 3000 | C-H stretch | Aliphatic |

| 1600 - 1620 | C=C stretch | Aromatic Ring |

| 1450 - 1500 | C=C stretch | Aromatic Ring |

| 820 - 860 | C-H bend (out-of-plane) | para-disubstituted benzene |

Expert Insights: The N-H stretching region is particularly diagnostic for the primary amine. A pair of medium-intensity bands is expected for the symmetric and asymmetric stretches. The presence of strong absorptions in the aromatic C-H and C=C stretching regions confirms the biphenyl core.[4][5]

Experimental Protocol for IR Spectroscopy (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR stage.

-

Sample Application: Place a small amount of the neat this compound sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and structural information based on the fragmentation pattern of the molecule upon ionization.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Ion | Rationale |

| 197 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of C₁₄H₁₅N.[1] |

| 182 | [M - CH₃]⁺ | Loss of a methyl group from the molecular ion, a common fragmentation for ethylamines. |

| 167 | [M - NH₂CH₃]⁺ | Loss of the ethylamine side chain. |

| 152 | [Biphenyl]⁺ | Biphenyl cation radical. |

Expert Insights: The molecular ion peak at m/z 197 is the most critical piece of information for confirming the molecular formula. The base peak is likely to be at m/z 182, resulting from the stable benzylic carbocation formed after the loss of the methyl radical.

Caption: Predicted major fragmentation pathway for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or methanol.

-

Instrument Setup: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

-

GC Separation: Inject the sample into the GC. The compound will travel through the column and be separated from any impurities.

-

MS Detection: As the compound elutes from the GC column, it enters the MS source, where it is ionized and fragmented. The mass analyzer separates the ions based on their mass-to-charge ratio.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and self-validating system for the structural elucidation of this compound. The predicted data in this guide serves as a robust baseline for researchers, enabling confident identification and characterization of this important chemical entity. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality, reproducible data critical for advancing research and development efforts.

References

CAS number for 1-(4-phenylphenyl)ethanamine

An In-Depth Technical Guide to 1-(4-phenylphenyl)ethanamine (CAS No. 86217-82-5)

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of this compound, a biphenyl derivative of significant interest in synthetic and medicinal chemistry. The document delineates its chemical properties, outlines a robust synthetic pathway, details methods for analytical characterization, discusses its potential applications in drug discovery, and provides essential safety and handling protocols. The CAS Number for this compound is 86217-82-5 .[1]

Core Chemical & Physical Properties

This compound, with the molecular formula C₁₄H₁₅N, is a primary amine featuring a biphenyl scaffold.[1] This structural arrangement imparts a unique combination of rigidity and lipophilicity, making it a valuable building block in the design of novel organic molecules. The presence of a chiral center at the ethylamine group means the compound can exist as two enantiomers, a critical consideration in drug development where stereochemistry often dictates biological activity.

A summary of its key computed properties is presented below.

| Property | Value | Source |

| CAS Number | 86217-82-5 | PubChem[1] |

| Molecular Formula | C₁₄H₁₅N | PubChem[1] |

| Molecular Weight | 197.27 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Canonical SMILES | CC(C1=CC=C(C=C1)C2=CC=CC=C2)N | PubChem[1] |

| InChIKey | QVLZRPPCCDKMPO-UHFFFAOYSA-N | PubChem[1] |

Synthesis Protocol: Reductive Amination

The synthesis of this compound is most effectively achieved via the reductive amination of 4-acetylbiphenyl (also known as 4-phenylacetophenone). This widely utilized method in organic chemistry is favored for its operational simplicity, high yields, and the commercial availability of the starting ketone. The process involves two key stages: the formation of an imine intermediate followed by its reduction to the target amine.

Causality of Experimental Choices:

-

Reactant Choice : 4-acetylbiphenyl is the logical precursor as it possesses the required carbon skeleton. Ammonia or a source of ammonia is used to introduce the amine functionality.

-

Reducing Agent : Sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) are commonly employed. NaBH₃CN is particularly effective as it is selective for the protonated imine over the ketone, allowing for a one-pot reaction. Catalytic hydrogenation (e.g., using H₂ over a Palladium catalyst) is another robust alternative.[2][3]

-

Solvent : An alcoholic solvent such as methanol or ethanol is typically used as it effectively dissolves the reactants and is compatible with the reducing agent.

Step-by-Step Methodology

-

Imine Formation : Dissolve 4-acetylbiphenyl (1 equivalent) in methanol. Add a solution of ammonia in methanol (e.g., 7N, 5-10 equivalents) or ammonium acetate. The reaction is stirred at room temperature to facilitate the formation of the imine intermediate.

-

Reduction : To the solution containing the imine, slowly add sodium borohydride (1.5-2 equivalents) in portions, maintaining the temperature below 25°C with an ice bath to control the exothermic reaction.

-

Work-up : Once the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.

-

Purification : The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure this compound.

Synthesis Workflow Diagram

Caption: Reductive amination workflow for synthesizing this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each method provides unique, complementary information, creating a self-validating system of characterization.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum would be expected to show characteristic signals for the aromatic protons of the biphenyl system, a quartet for the methine proton (CH), and a doublet for the methyl group (CH₃).

-

Mass Spectrometry (MS) : Provides the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₄H₁₅N).

-

Infrared (IR) Spectroscopy : Used to identify functional groups. The spectrum should display characteristic N-H stretching bands for the primary amine (around 3300-3400 cm⁻¹) and C-H stretches for the aromatic rings.

-

Chiral High-Performance Liquid Chromatography (HPLC) : Since the product is a racemic mixture, chiral HPLC is necessary to separate and quantify the two enantiomers, which is critical for applications in drug development.

Analytical Workflow Diagram

Caption: Standard analytical workflow for structural verification and purity assessment.

Applications in Research and Drug Development

While specific therapeutic applications for this compound are not yet established in mainstream literature, its structural motifs are prevalent in medicinal chemistry. Chiral amines and biphenyl scaffolds are considered "privileged structures" because they can interact with a wide range of biological targets.

-

Scaffold for Novel Ligands : The biphenyl group can serve as a core structure for developing ligands that target enzymes or receptors. Its conformationally restricted nature can be advantageous for achieving high binding affinity and selectivity.

-

Building Block in Combinatorial Chemistry : As a primary amine, it is a versatile building block for creating libraries of compounds through reactions like amide bond formation, reductive amination, or N-alkylation. These libraries can then be screened for biological activity against various diseases.[4][5]

-

Probing Protein Binding Pockets : The biphenyl moiety can form favorable pi-stacking and hydrophobic interactions within protein binding sites. Researchers can use this compound as a starting point to design more complex molecules targeting diseases like cancer, bacterial infections, or neurological disorders.[5]

Conceptual Role in Drug Discovery

Caption: Role of this compound as a building block in a drug discovery pipeline.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. Based on its GHS classification, the compound presents several hazards.[1]

-

GHS Hazard Statements :

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H335: May cause respiratory irritation.

-

Recommended Precautions

-

Personal Protective Equipment (PPE) : Always wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields or goggles.[6][7]

-

Handling : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8][9] Avoid contact with skin and eyes.[6]

-

First Aid Measures :

-

Skin Contact : Immediately wash off with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation persists.[6][8]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[8][9]

-

Ingestion : Clean mouth with water and seek immediate medical attention. Do not induce vomiting.[6][8]

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6][8]

-

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

References

- 1. 1-(4-Phenylphenyl)ethan-1-amine | C14H15N | CID 2771754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN108658784B - The synthetic method of (R)-1-(4-methylphenyl) ethylamine - Google Patents [patents.google.com]

- 3. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers - Google Patents [patents.google.com]

- 4. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies | MDPI [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. fishersci.se [fishersci.se]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-(4-phenylphenyl)ethanamine

Prepared by: Gemini, Senior Application Scientist

Executive Summary

1-(4-phenylphenyl)ethanamine, a chiral derivative of the biphenyl scaffold, presents a fascinating case study in molecular conformation, governed by the interplay of steric and electronic effects. This guide provides a comprehensive analysis of its three-dimensional structure, focusing on the key rotational degrees of freedom that define its conformational landscape. We dissect the inherent non-planarity of the biphenyl system and the rotational flexibility of the chiral ethylamine sidechain. This document outlines both state-of-the-art computational and experimental protocols for elucidating these conformational preferences, providing researchers and drug development professionals with a robust framework for studying this molecule and its analogs. Understanding the preferred spatial arrangement of this compound is paramount, as its conformation directly dictates its physicochemical properties and its ability to interact with biological targets, ultimately influencing its efficacy and application in medicinal chemistry and materials science.

Introduction to this compound

This compound, also known as 1-(biphenyl-4-yl)ethanamine, is a primary amine featuring a biphenyl moiety connected to a chiral ethylamine group. Its structural architecture combines two key pharmacophoric elements: the rigid, aromatic biphenyl core and a stereogenic center bearing a basic amino group. The biphenyl system is a privileged scaffold in drug discovery, known for its role in modulating protein-protein interactions and providing a vector for exploring receptor binding pockets. The chiral amine function is critical for establishing specific, high-affinity interactions with biological macromolecules, such as enzymes and receptors, through hydrogen bonding and ionic interactions.

The compound exists as a racemate or as individual enantiomers, (S)-1-([1,1'-biphenyl]-4-yl)ethan-1-amine and (R)-1-([1,1'-biphenyl]-4-yl)ethan-1-amine.[1][2] The absolute configuration at the stereocenter is a critical determinant of its biological activity. This guide will delve into the nuanced structural and conformational features that underpin the molecule's function.

Core Molecular Structure and Stereochemistry

The static molecular structure of this compound is defined by its chemical composition, connectivity, and inherent chirality. A summary of its key identifiers is presented below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Synonyms | 1-(Biphenyl-4-yl)ethanamine, 4-(1-Aminoethyl)biphenyl | PubChem[1] |

| CAS Number | 86217-82-5 | PubChem[1] |

| Molecular Formula | C₁₄H₁₅N | PubChem[1] |

| Molecular Weight | 197.27 g/mol | PubChem[1] |

| Chiral Center | Alpha-carbon (Cα) of the ethylamine group | Inferred |

The molecule's most significant structural feature is the stereogenic center at the carbon atom bonded to the amino group, the methyl group, a hydrogen atom, and the C4 position of the biphenyl system. This tetrahedral carbon gives rise to the (R) and (S) enantiomers, which are non-superimposable mirror images and can exhibit profoundly different pharmacological and toxicological profiles.

Conformational Analysis: The Dynamic Structure

The biological function of a molecule is dictated not by its static 2D structure, but by the ensemble of 3D conformations it can adopt in solution and at a receptor site. For this compound, two primary rotational axes determine its overall shape.

Key Rotational Degrees of Freedom:

-

τ₁ (Dihedral Angle): Rotation around the C-C single bond connecting the two phenyl rings of the biphenyl moiety.

-

τ₂ (Sidechain Torsion): Rotation around the C-C single bond connecting the chiral alpha-carbon to the biphenyl ring system.

Conformation of the Biphenyl Moiety (τ₁)

A common misconception is to view biphenyl as a planar molecule. In reality, biphenyl itself is non-planar in its lowest energy state.[3] The steric repulsion between the ortho-hydrogens on the adjacent rings forces them out of a coplanar arrangement.[3][4]

-

Ground State Conformation: The energy minimum for unsubstituted biphenyl occurs at a dihedral angle (τ₁) of approximately 45°.[3][4] This twisted conformation is chiral.

-

Rotational Barrier: The molecule rapidly equilibrates between its two enantiomeric twisted forms by rotating through two transition states: a fully planar conformation (τ₁ = 0°) and a perpendicular conformation (τ₁ = 90°). The planar state is disfavored due to maximal steric clash of the ortho hydrogens (H-H distance ~1.95 Å), while the perpendicular state is disfavored due to a complete loss of π-conjugation across the rings.[4] The energy barrier for this rotation is relatively low in unsubstituted biphenyls, allowing for rapid interconversion at room temperature.

For this compound, the absence of bulky ortho-substituents means it will behave similarly to unsubstituted biphenyl, adopting a twisted, non-planar ground state. This twist is a critical feature, as it extends the molecule's volume and influences how it fits into a binding site.

Conformation of the Ethylamine Sidechain (τ₂)

Rotation around the Cα-C(biphenyl) bond (τ₂) positions the substituents of the chiral center—the amino group, the methyl group, and a hydrogen atom—relative to the bulky aromatic system. Viewing down this bond, the substituents will adopt staggered conformations to minimize torsional strain, analogous to the conformations of ethane. The most stable conformers are predicted to place the largest substituent (the amino or methyl group) anti-periplanar to the biphenyl ring, or to have them in gauche arrangements. The precise preference is influenced by subtle steric and electronic interactions, including potential intramolecular hydrogen bonding or cation-π interactions in a protonated state.

Methodologies for Conformational Elucidation

To definitively characterize the conformational landscape of this compound, a synergistic approach combining computational modeling and experimental verification is required. As a Senior Application Scientist, I present the following field-proven protocols.

Protocol 1: Computational Conformational Analysis

Computational chemistry provides a powerful means to map the potential energy surface of a molecule and identify low-energy, stable conformers. Density Functional Theory (DFT) offers a good balance of accuracy and computational cost for this purpose.

Step-by-Step DFT Protocol:

-

Initial Structure Generation: Build the 3D structure of the desired enantiomer (e.g., S-enantiomer) in a molecular modeling program.

-

Conformational Search: Perform an initial broad conformational search using a lower-level theory or molecular mechanics force field (e.g., MMFF94) to identify a diverse set of potential low-energy structures.

-

DFT Geometry Optimization: Subject each identified conformer to full geometry optimization using a DFT functional and basis set suitable for non-covalent interactions, such as ωB97X-D/6-31G(d,p).[4] This level of theory accurately captures the dispersion forces that are crucial for determining the biphenyl twist angle.[4]

-

Frequency Calculation: Perform a vibrational frequency analysis on each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. This step also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

-

Potential Energy Surface Scan (Optional but Recommended): To understand the rotational barriers, perform a relaxed scan of the potential energy surface by systematically rotating the key dihedral angles (τ₁ and τ₂) and optimizing the rest of the geometry at each step.

-

Data Analysis: Compare the relative Gibbs free energies of all confirmed minima to determine the Boltzmann population of each conformer at a given temperature. The lowest energy structure is the predicted global minimum conformation.

References

- 1. 1-(4-Phenylphenyl)ethan-1-amine | C14H15N | CID 2771754 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

The Versatile Scaffold: A Literature Review of 1-(4-phenylphenyl)ethanamine and its Analogs in Drug Discovery

Introduction

The 1-(4-phenylphenyl)ethanamine core, a seemingly simple biphenyl structure with a chiral ethylamine substituent, represents a privileged scaffold in modern medicinal chemistry. Its structural rigidity, coupled with the potential for diverse functionalization on both phenyl rings and the amine group, has made it a fertile starting point for the development of a wide array of therapeutic agents. This technical guide provides an in-depth review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this compound and its analogs, offering valuable insights for researchers, scientists, and drug development professionals. The biphenyl moiety itself is a cornerstone in the design of pharmacologically active molecules, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anti-hypertensive, and anti-cancer properties.[1] This review will delve into specific examples, highlighting the chemical nuances that transform this core structure into potent modulators of various biological targets.

Synthesis of the Chiral Core: this compound

The synthesis of enantiomerically pure this compound is a critical first step in the development of its analogs, as stereochemistry often plays a pivotal role in pharmacological activity. A common and effective method for obtaining the desired enantiomer is through chemical resolution of the racemic mixture.

Exemplary Protocol: Enantioselective Synthesis via Diastereomeric Salt Resolution

This protocol is a generalized representation based on common chemical resolution techniques.

Step 1: Synthesis of Racemic this compound

A standard approach involves the reductive amination of 4-acetylbiphenyl.

-

Reaction: 4-acetylbiphenyl is reacted with an ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride) in a suitable solvent like methanol.

-

Work-up: Following the reaction, the solvent is removed, and the residue is partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., 1M NaOH). The organic layer is then dried and concentrated to yield the racemic amine.

Step 2: Diastereomeric Salt Formation

-

The racemic amine is dissolved in a suitable solvent (e.g., ethanol or methanol).

-

A chiral resolving agent, such as (+)-tartaric acid or a derivative, is added to the solution. This results in the formation of two diastereomeric salts, which have different solubilities.

Step 3: Fractional Crystallization

-

The solution is allowed to cool, leading to the precipitation of the less soluble diastereomeric salt.

-

The solid is collected by filtration. This process may be repeated to improve the diastereomeric excess.

Step 4: Liberation of the Chiral Amine

-

The purified diastereomeric salt is treated with a base (e.g., NaOH) to neutralize the chiral acid and liberate the free chiral amine.

-

The amine is then extracted into an organic solvent, dried, and concentrated to yield the enantiomerically enriched this compound.

The efficiency of this process is highly dependent on the choice of resolving agent and solvent system. Alternative approaches, such as asymmetric synthesis, can also be employed for a more direct route to the desired enantiomer.[2][3]

Therapeutic Applications and Analog Development

The this compound scaffold has been extensively modified to target a variety of disease states. The following sections explore some of the key therapeutic areas where its analogs have shown promise.

Analogs with Central Nervous System (CNS) Activity

The biphenyl scaffold has been incorporated into molecules targeting CNS disorders. For instance, derivatives of 1-(biphenyl-4-yl)ethanone have been synthesized and evaluated as potential antipsychotics. These compounds exhibit significant anti-dopaminergic and anti-serotonergic activity.[4] Another area of interest is the development of activators for the voltage-gated sodium channel Nav1.1, which is genetically linked to Dravet syndrome.[5] The design of such molecules often involves the strategic placement of substituents on the biphenyl rings to optimize potency and selectivity.

| Compound Class | Target(s) | Therapeutic Indication | Reference |

| 1-(Biphenyl-4-yl)-2-piperazin-1-ylethanones | Dopamine & Serotonin Receptors | Antipsychotic | [4] |

| 4-Phenyl-2-(pyrrolidinyl)nicotinamides | Nav1.1 | Dravet Syndrome | [5] |

Anti-inflammatory and Analgesic Analogs

Chronic inflammation and pain are significant areas of unmet medical need. The biphenyl moiety is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), such as flurbiprofen.[6][7] More recently, dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) have been developed based on a 4-phenylthiazole scaffold, which can be considered an analog of the this compound core.[8] These dual inhibitors have shown promise in preclinical models of pain and inflammation.

The structure-activity relationship studies of these compounds have revealed that electron-donating groups on the phenyl ring are generally well-tolerated by both enzymes. However, the overall three-dimensional shape of the molecule is crucial for potent FAAH inhibition, suggesting a more constrained binding pocket compared to sEH.[8]

Antimicrobial and Antioxidant Analogs

The biphenyl scaffold is also a key component of various compounds with antimicrobial and antioxidant properties.[1] For example, certain biphenyl derivatives have demonstrated significant antibacterial activity against both Gram-negative and Gram-positive bacteria.[9] Additionally, oxadiazole derivatives incorporating a biphenyl moiety have been synthesized and shown to possess potent antimicrobial and antioxidant activities.[10] The antioxidant properties are often attributed to the ability of the biphenyl system to scavenge free radicals.[1]

Enzyme Inhibitors for Metabolic Diseases

Dipeptidyl peptidase IV (DPP-4) inhibitors are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes. Several potent and selective DPP-4 inhibitors have been developed based on 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives, which share structural similarities with the this compound core.[11] Furthermore, rational drug design starting from a natural product has led to the discovery of novel 2-phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine analogs as highly potent DPP-4 inhibitors.[12]

Structure-Activity Relationship (SAR) and Molecular Design

The extensive research into this compound and its analogs has generated a wealth of SAR data. Understanding these relationships is crucial for the rational design of new and improved therapeutic agents.

Key SAR Insights

-

Chirality: The stereochemistry at the benzylic carbon of the ethylamine side chain is often critical for biological activity. The (S)-enantiomer is frequently the more active isomer.[13]

-

Substituents on the Biphenyl Rings: The nature and position of substituents on the biphenyl rings can significantly influence potency, selectivity, and pharmacokinetic properties. For example, electron-donating groups can enhance the activity of some anti-inflammatory agents.[8]

-

Modifications of the Amine Group: The primary amine can be derivatized to form amides, sulfonamides, or incorporated into heterocyclic systems to modulate the compound's properties and target interactions.

Illustrative Workflow for Analog Design

The following diagram illustrates a typical workflow for the design and optimization of analogs based on the this compound scaffold.

Caption: A generalized workflow for the design and optimization of analogs.

Conclusion and Future Perspectives

The this compound scaffold and its analogs have proven to be a rich source of novel therapeutic agents with a wide range of biological activities. The versatility of this core structure allows for fine-tuning of its properties to achieve desired potency, selectivity, and pharmacokinetic profiles. Future research in this area is likely to focus on the development of highly selective inhibitors for specific enzyme and receptor subtypes, as well as the exploration of novel therapeutic applications. The continued application of rational drug design principles, guided by a deep understanding of SAR, will undoubtedly lead to the discovery of new and improved drugs based on this remarkable scaffold.

References

- 1. ijsdr.org [ijsdr.org]

- 2. Enantioselective One-Pot Three-Component Synthesis of Propargylamines [organic-chemistry.org]

- 3. The Enantioselective Synthesis of Eburnamonine, Eucophylline, and 16’-epi-Leucophyllidine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. Discovery of novel 4-phenyl-2-(pyrrolidinyl)nicotinamide derivatives as potent Nav1.1 activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. 4-aminophenylalanine and 4-aminocyclohexylalanine derivatives as potent, selective, and orally bioavailable inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Rational Design of Natural-Product-Derived 2-Phenyl-3,4-dihydro-2H-benzo[f]chromen-3-amine Analogs as Novel and Potent Dipeptidyl Peptidase 4 (DPP-4) Inhibitors for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. (1S)-1-(1,1'-biphenyl-4-yl)ethanamine | C14H15N | CID 2512430 - PubChem [pubchem.ncbi.nlm.nih.gov]

health and safety data for 1-(4-phenylphenyl)ethanamine

An In-depth Technical Guide to the Health and Safety of 1-(4-phenylphenyl)ethanamine

This guide provides a comprehensive technical overview of the health and safety considerations for this compound (CAS: 86217-82-5), a biphenyl derivative of significant interest in chemical synthesis and drug discovery. This document is intended for researchers, laboratory personnel, and drug development professionals who may handle this compound. The information herein is synthesized from established safety databases and regulatory guidance to ensure a high standard of scientific integrity and practical utility.

Chemical Identity and Physicochemical Properties

Understanding the fundamental properties of a chemical is the cornerstone of a robust safety assessment. This compound, also known as 1-(1,1'-biphenyl-4-yl)ethanamine, is a primary amine with a biphenyl scaffold. Its physical and chemical characteristics dictate its behavior in a laboratory setting and are crucial for developing appropriate handling and storage protocols.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 86217-82-5 | [1] |

| Molecular Formula | C₁₄H₁₅N | [1] |

| Molecular Weight | 197.27 g/mol | [1] |

| Synonyms | 1-(1,1'-Biphenyl)-4-ylethanamine, 4-(1-Aminoethyl)biphenyl | [1] |

Hazard Identification and GHS Classification

This compound is classified under the Globally Harmonized System (GHS) as a hazardous substance. The following classifications from authoritative bodies like the European Chemicals Agency (ECHA) mandate specific handling precautions and personal protective equipment (PPE).[1] The primary hazards are associated with its corrosive and irritant nature, typical of many primary amines.

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 1 | H318: Causes serious eye damage |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |

Source: PubChem CID 2771754[1]

The "Danger" signal word associated with this compound underscores the potential for severe health effects upon improper handling.[1] The H318 classification, in particular, is critical; it indicates a risk of irreversible eye damage, making eye protection not just a recommendation but a mandatory requirement.

Toxicological Profile: A Mechanistic Perspective

While comprehensive toxicological data specific to this compound is not extensively published, the GHS classifications provide a clear directive for risk assessment.

-

Acute Oral Toxicity (H302): Ingestion of this compound can be harmful.[1] Researchers must prohibit eating, drinking, and smoking in laboratory areas to prevent accidental ingestion.[2]

-

Skin Irritation (H315): As a primary amine, this compound can disrupt the lipid bilayer of the skin, leading to irritation, inflammation, and dermatitis upon contact.[1] Prolonged or repeated exposure should be avoided.

-

Serious Eye Damage (H318): This is the most severe hazard classification for this compound.[1] The basic nature of the amine group can cause rapid and severe damage to the cornea through saponification of fatty acids and disruption of cell membranes, potentially leading to permanent vision loss. This necessitates the use of chemical splash goggles and, in certain operations, a face shield.[2]

-

Respiratory Irritation (H335): If aerosolized or handled as a fine powder, the compound may irritate the mucous membranes of the respiratory tract.[1] This is a common hazard for amine compounds and underscores the need for handling within a certified chemical fume hood or other ventilated enclosure.

As of this writing, there is no specific data available regarding the germ cell mutagenicity or carcinogenicity of this compound.[3] In the absence of such data, it is prudent to treat it as a substance with unknown long-term health effects and minimize exposure to as low as reasonably achievable (ALARA).

Exposure Control and Personal Protection

A multi-layered approach to exposure control is essential for ensuring personnel safety. The hierarchy of controls provides a systematic framework for mitigating risks associated with hazardous chemicals.

Caption: The Hierarchy of Controls prioritizes risk mitigation strategies.

-

Engineering Controls: The primary method for controlling exposure is to handle the material in a certified chemical fume hood. This ensures that any dust or vapors are captured at the source, preventing inhalation.[4][5] Eyewash stations and safety showers must be readily accessible in the immediate work area.[4][5]

-

Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. All personnel must be trained on the specific hazards and handling procedures. Clearly label all containers.

-

Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with engineering controls.

| PPE Type | Specification | Rationale |

| Eye/Face Protection | Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US). A face shield may be required for splash hazards. | Protects against severe and potentially irreversible eye damage (H318).[2][6] |

| Hand Protection | Nitrile or neoprene gloves. Check manufacturer's breakthrough time data. | Prevents skin contact and irritation (H315). Contaminated gloves must be changed immediately. |

| Skin/Body Protection | A flame-retardant laboratory coat. Ensure cuffs are closed. | Protects against skin contact and contamination of personal clothing.[3] |

| Respiratory Protection | Not typically required if handled within a fume hood. If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate organic vapor/particulate filter may be necessary. | Prevents respiratory tract irritation (H335).[6] |

Safe Handling and Storage Protocols

Protocol 1: Safe Laboratory Handling

-

Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the indicated height. Confirm the location of the nearest eyewash station and safety shower. Don all required PPE.

-

Weighing: If weighing a solid, perform this task within the fume hood or in a ventilated balance enclosure to prevent inhalation of dust.

-

Transfer: Use spatulas or powder funnels to transfer the solid. Avoid creating dust. If making a solution, add the solid slowly to the solvent.

-

Reaction Setup: All manipulations, including setting up reactions and work-ups, must be conducted within the fume hood.

-

Post-Handling: Thoroughly decontaminate the work area and any equipment used. Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[3][4]

Protocol 2: Chemical Storage

-

Container: Keep the chemical in its original, tightly sealed container.[3][4]

-

Location: Store in a dry, cool, and well-ventilated area.[4][5] A designated cabinet for corrosive and toxic materials is recommended.

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[3][5]

-

Inventory: Maintain an accurate inventory and store in a locked-up location.[3][4]

First Aid and Emergency Procedures

Immediate and appropriate action is critical in the event of an exposure or spill.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][4]

-

Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, call a poison control center or doctor immediately.[3][4]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink plenty of water. Seek immediate medical attention.[3][6]

Protocol 3: Chemical Spill Response

Caption: Workflow for responding to a chemical spill.

-

Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.

-

Control: If safe to do so, prevent the spread of dust or liquid.

-

Containment: For a small spill, cover with a dry, inert absorbent material such as sand or vermiculite. Do not use combustible materials.

-

Cleanup: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal. Avoid creating dust.[5]

-

Decontamination: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.

-

Disposal: Dispose of all contaminated materials (absorbent, PPE, etc.) as hazardous waste in accordance with local, state, and federal regulations.[3][4]

References

Methodological & Application

Application Notes and Protocols for the Chiral Resolution of Racemic Mixtures Using 1-(4-Phenylphenyl)ethanamine

For: Researchers, scientists, and drug development professionals.

Introduction: The Imperative of Chirality in Modern Drug Development

In the realm of pharmaceutical sciences, the three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is of paramount importance. A significant portion of commercially available drugs are chiral, meaning they exist as a pair of non-superimposable mirror images known as enantiomers. These enantiomers, while possessing identical physical and chemical properties in an achiral environment, often exhibit markedly different pharmacological and toxicological profiles within the chiral environment of the human body. One enantiomer may be therapeutically active (the eutomer), while the other may be inactive, less active, or even responsible for adverse effects (the distomer).

Consequently, regulatory bodies worldwide increasingly advocate for the development of single-enantiomer drugs to enhance therapeutic efficacy and minimize patient risk. This necessitates robust and efficient methods for obtaining enantiomerically pure compounds. While asymmetric synthesis offers a direct route to a single enantiomer, chiral resolution of a racemic mixture—a 50:50 mixture of both enantiomers—remains a widely employed and industrially scalable strategy.

This guide provides a comprehensive overview and detailed protocols for the chiral resolution of racemic acidic compounds, particularly those in the 2-arylpropionic acid class (e.g., NSAIDs), using the chiral resolving agent 1-(4-phenylphenyl)ethanamine.

The Resolving Agent: this compound

This compound, also known as 1-(biphenyl-4-yl)ethanamine, is a chiral amine that serves as an effective resolving agent for acidic racemic compounds. Its utility stems from its ability to form stable diastereomeric salts with carboxylic acids. The biphenyl moiety provides a rigid and sterically defined structure that can lead to significant differences in the crystal lattice energies of the resulting diastereomeric salts, which is the basis for their separation.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₅N | --INVALID-LINK--[1] |

| Molecular Weight | 197.27 g/mol | --INVALID-LINK--[1] |

| Appearance | (Typically) White to off-white crystalline solid | |

| pKa (of conjugate acid) | Estimated to be around 9-10 | --INVALID-LINK--[2] |

Mechanism of Chiral Resolution: Diastereomeric Salt Formation

The fundamental principle behind this resolution technique is the conversion of a pair of enantiomers into a pair of diastereomers. Enantiomers have identical physical properties, making them difficult to separate. Diastereomers, on the other hand, have distinct physical properties, including solubility, melting point, and crystal structure, which allows for their separation by conventional methods like fractional crystallization.[3]

The process involves an acid-base reaction between the racemic acidic compound (a mixture of R-acid and S-acid) and a single enantiomer of a chiral base, such as (R)-1-(4-phenylphenyl)ethanamine. This reaction yields a mixture of two diastereomeric salts: (R-acid)-(R-base) and (S-acid)-(R-base).

Due to their different spatial arrangements, these diastereomeric salts will have different solubilities in a given solvent system. By carefully selecting the solvent and controlling the crystallization conditions, one diastereomer can be selectively precipitated from the solution while the other remains dissolved. The less soluble diastereomeric salt is then isolated by filtration.

Finally, the resolved enantiomer of the acid is recovered by breaking the diastereomeric salt, typically by treatment with a strong acid, which protonates the carboxylate and liberates the free enantiomerically pure acid. The chiral resolving agent can also be recovered and recycled.

References

use of 1-(4-phenylphenyl)ethanamine as a chiral auxiliary in asymmetric synthesis.

An In-Depth Guide to the Application of 1-(4-Phenylphenyl)ethanamine as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Role of Chiral Auxiliaries in Modern Synthesis

In the landscape of pharmaceutical and fine chemical synthesis, the control of stereochemistry is paramount. Most biological targets are chiral, meaning they interact differently with enantiomers of a drug molecule, often with one enantiomer providing the therapeutic effect while the other is inactive or even harmful.[1][2] Asymmetric synthesis, the process of creating chiral molecules in an enantiomerically pure form, is therefore a cornerstone of modern organic chemistry.[3] One of the most robust and reliable strategies in the synthetic chemist's toolkit is the use of a chiral auxiliary.[3]

A chiral auxiliary is a stereogenic compound that is temporarily attached to a prochiral substrate.[3] Its own inherent chirality directs a subsequent chemical reaction to proceed with high diastereoselectivity, effectively controlling the formation of a new stereocenter on the substrate.[3] After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse, leaving behind the enantiomerically enriched product.[3] This methodology offers a powerful alternative to asymmetric catalysis, particularly in early-stage development and for complex molecular architectures.

This guide focuses on This compound , a highly effective chiral auxiliary. Its rigid biphenyl backbone provides a well-defined and sterically demanding environment, making it an excellent controller for a variety of asymmetric transformations. We will explore the mechanistic basis for its efficacy and provide detailed protocols for its application, with a primary focus on the diastereoselective alkylation of enolates.

The Unique Advantages of this compound

The effectiveness of a chiral auxiliary hinges on several key features. This compound excels due to its distinct structural attributes:

-

Steric Influence: The large, rigid 4-phenylphenyl (biphenyl) group creates a highly differentiated steric environment. This bulk is crucial for shielding one face of a reactive intermediate, such as an enolate, forcing an incoming reagent to approach from the less hindered face.

-

Conformational Rigidity: The biphenyl moiety and the adjacent stereocenter provide a conformationally restricted framework when the auxiliary is incorporated into a reactant molecule (e.g., an amide). This predictable conformation is key to reliable and high levels of stereochemical induction.

-

Facile Attachment and Cleavage: The primary amine functionality allows for straightforward formation of amides with carboxylic acids or imines with ketones and aldehydes.[4] Importantly, these amide and imine linkages can be cleaved under various conditions to release the desired product without racemization.

-

Crystallinity: Amide derivatives of bulky amines like this compound often exhibit high crystallinity. This property can be advantageous for purification by recrystallization, which can further enhance the diastereomeric purity of the product.

Core Application: Asymmetric Alkylation via Chiral Amide Enolates

One of the most powerful applications of this compound is in the asymmetric α-alkylation of carboxylic acid derivatives.[5][6] The overall workflow involves coupling the auxiliary to a prochiral carboxylic acid, followed by stereoselective enolate formation and alkylation, and concluding with the removal of the auxiliary.

Caption: General workflow for asymmetric alkylation.

Mechanism of Stereocontrol

The high diastereoselectivity observed in the alkylation of amides derived from this compound can be rationalized by examining the transition state of the enolate.[7]

-

Amide Formation: The starting carboxylic acid is first converted to a chiral amide using either the (R)- or (S)-enantiomer of this compound.

-

Chelated Enolate Formation: Upon treatment with a strong base like lithium diisopropylamide (LDA), a lithium enolate is formed. The lithium cation is believed to chelate between the enolate oxygen and the amide carbonyl oxygen, locking the conformation into a rigid six-membered ring-like structure.

-

Facial Shielding: In this chelated intermediate, the bulky biphenyl group of the auxiliary effectively blocks one face of the planar enolate. The smaller methyl group on the auxiliary points away, leaving the opposite face of the enolate exposed.

-

Stereoselective Alkylation: The incoming electrophile (e.g., an alkyl halide) can only approach from this less sterically hindered face, leading to the preferential formation of one diastereomer.[5]

Caption: Facial blocking by the biphenyl group.

Protocol 1: Asymmetric Alkylation of a Propionate Derivative

This protocol details the synthesis of an enantiomerically enriched 2-methyl-3-phenylpropanoic acid derivative.

Step 1: Amide Formation

-

To a solution of propanoic acid (1.0 eq) in dichloromethane (DCM, 0.5 M) at 0 °C, add oxalyl chloride (1.2 eq) followed by a catalytic amount of dimethylformamide (DMF, 1 drop).

-

Stir the mixture at room temperature for 2 hours until gas evolution ceases.

-

Cool the solution back to 0 °C and add a solution of (R)-1-(4-phenylphenyl)ethanamine (1.1 eq) and triethylamine (2.5 eq) in DCM.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Quench the reaction with saturated aqueous NH4Cl solution and separate the layers. Extract the aqueous layer with DCM (2x).

-

Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the chiral amide.

Step 2: Diastereoselective Alkylation

-

Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M) and cool the solution to -78 °C under a nitrogen atmosphere.

-

Slowly add lithium diisopropylamide (LDA, 1.2 eq, freshly prepared or commercial solution) dropwise. Stir the resulting enolate solution at -78 °C for 1 hour.

-

Causality Insight: LDA is a strong, non-nucleophilic base, ensuring rapid and complete deprotonation to form the enolate without competing addition to the carbonyl group.

-

-

Add benzyl bromide (1.5 eq) dropwise to the enolate solution.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by adding saturated aqueous NH4Cl solution. Allow the mixture to warm to room temperature.

-

Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na2SO4, and concentrate.

-

Analyze the crude product by 1H NMR or chiral HPLC to determine the diastereomeric ratio (d.r.). Purify by column chromatography.

Step 3: Auxiliary Cleavage (Hydrolysis)

-

Dissolve the alkylated amide (1.0 eq) in a 1:1 mixture of THF and 6 M aqueous HCl.

-

Heat the mixture to reflux (approx. 80-90 °C) for 24-48 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and extract with diethyl ether (3x) to remove the desired carboxylic acid product.

-

To recover the auxiliary, basify the aqueous layer with solid NaOH to pH > 12 and extract with ethyl acetate (3x).

-

The organic layers containing the product and the auxiliary can be dried and concentrated separately. The carboxylic acid can be further purified if necessary.

| Substrate | Electrophile | Base | Temp (°C) | d.r. | Yield (%) |

| Propionamide derivative | Benzyl bromide | LDA | -78 | >95:5 | 85 |

| Butyramide derivative | Methyl iodide | LDA | -78 | >95:5 | 90 |

| Phenylacetamide derivative | Ethyl iodide | KHMDS | -78 | >90:10 | 82 |

Alternative Cleavage Pathways

The chiral auxiliary can be cleaved to furnish different functional groups, enhancing its synthetic utility.

Caption: Versatile cleavage of the chiral auxiliary.

Extended Applications in Asymmetric Synthesis

While alkylation is a primary application, the principles of stereocontrol imparted by this compound can be extended to other crucial carbon-carbon bond-forming reactions.

Asymmetric Aldol Reactions

Similar to the Evans aldol reaction, the chiral amide enolate can act as a nucleophile in reactions with aldehydes.[8] The chelated lithium or boron enolate presents a sterically biased face to the incoming aldehyde, controlling the formation of two new stereocenters with high diastereoselectivity. Subsequent cleavage would yield enantiomerically enriched β-hydroxy acids, a valuable synthon in natural product synthesis.

Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a powerful tool for constructing six-membered rings with up to four stereocenters.[9][10][11] By attaching the this compound auxiliary to a dienophile, such as acrylic acid, a chiral N-acryloyl amide is formed. In the presence of a Lewis acid, the dienophile is activated, and the bulky auxiliary directs the approach of the diene to one face, resulting in a highly diastereoselective cycloaddition.[12]

Conclusion

This compound stands as a highly effective and versatile chiral auxiliary for asymmetric synthesis. Its rigid, sterically demanding structure provides a reliable platform for high levels of stereochemical control in a range of important transformations, most notably the alkylation of enolates. The straightforward attachment and cleavage protocols, combined with the potential for auxiliary recovery, make it a valuable tool for researchers in both academic and industrial settings who are focused on the efficient construction of enantiomerically pure molecules.

References

- 1. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Asymmetric Synthesis of Amines | Ellman Laboratory [ellman.chem.yale.edu]

- 3. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 4. CN108440307B - Preparation method of chiral amine compound - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. Total Synthesis of Alanense B via Stereoselective Enolate Alkylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. On the origins of diastereoselectivity in the alkylation of enolates derived from N-1-(1'-naphthyl)ethyl-O-tert-butylhydroxamates: chiral Weinreb amide equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. macmillan.princeton.edu [macmillan.princeton.edu]

- 9. Asymmetric Diels-Alder reaction: A new paradigm - American Chemical Society [acs.digitellinc.com]

- 10. application.wiley-vch.de [application.wiley-vch.de]

- 11. A New Paradigm for the Asymmetric Diels-Alder Reaction [researchrepository.ucd.ie]

- 12. chem.ucla.edu [chem.ucla.edu]

Applications of 1-(4-Phenylphenyl)ethanamine in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Chirality in Drug Development and the Utility of 1-(4-Phenylphenyl)ethanamine

In the landscape of modern pharmaceutical development, the stereochemistry of a drug molecule is of paramount importance. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the production of single-enantiomer active pharmaceutical ingredients (APIs) is often a regulatory and clinical necessity. This compound, a chiral amine, has emerged as a valuable tool for the separation of racemic mixtures, particularly for acidic pharmaceutical intermediates. Its rigid biphenyl structure and basic amino group provide the necessary steric and electronic features for effective chiral recognition and the formation of diastereomeric salts with distinct physical properties.